![molecular formula C9H6BrNO B1281171 4-Bromoquinolin-3-ol CAS No. 32435-61-3](/img/structure/B1281171.png)
4-Bromoquinolin-3-ol
Overview
Description
4-Bromoquinolin-3-ol is a compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly important in the field of medicinal chemistry, where it is used to create compounds with potential therapeutic applications. The compound is characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the third position on the quinoline ring system10.
Synthesis Analysis
The synthesis of 4-Bromoquinolin-3-ol and related compounds involves several key strategies. For instance, a domino reaction of 4-alkynyl-3-bromoquinolin-2(1H)-ones with amines or sodium sulfide can lead to the formation of functionalized quinoline derivatives . The Knorr synthesis is another method that has been explored for the preparation of 6-bromoquinolin-2(1H)-one derivatives, which involves a condensation and cyclization sequence starting from bromoaniline . Additionally, the synthesis of 6-bromo-4-iodoquinoline, a closely related compound, has been achieved through a cyclization and substitution reaction starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline10.
Molecular Structure Analysis
The molecular structure of 4-Bromoquinolin-3-ol is characterized by a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of a bromine atom and a hydroxyl group on the quinoline ring system can significantly influence the electronic properties and reactivity of the molecule. The structure of related quinoline derivatives has been studied using techniques such as X-ray crystallography and density functional theory calculations .
Chemical Reactions Analysis
4-Bromoquinolin-3-ol and its derivatives can undergo various chemical reactions. For example, the bromine atom can participate in palladium-catalyzed reactions, such as isocyanide insertion and intramolecular cyclization, to form aminoquinoline derivatives . The compound can also be involved in photocatalytic reactions, as demonstrated by the synthesis of tetrahydroquinolines using photocatalytic defluorinative reactions . Furthermore, the hydroxyl group can be a reactive site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromoquinolin-3-ol are influenced by its molecular structure. The presence of the bromine atom increases the molecular weight and can affect the compound's boiling and melting points. The hydroxyl group contributes to the compound's polarity and can form hydrogen bonds, which may affect its solubility in various solvents. The electronic properties of the quinoline ring system, such as its aromaticity and electron density distribution, are also important factors that determine the reactivity and stability of the compound. While specific physical and chemical property data for 4-Bromoquinolin-3-ol is not provided in the papers, these general principles apply to the analysis of such compounds 10.
Scientific Research Applications
Antibacterial Activities
4-Bromoquinolin-3-ol derivatives exhibit significant antibacterial activities. A study by Arshad et al. (2022) investigated the synthesis of 6-Bromoquinolin-4-ol derivatives and their effectiveness against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The study employed Chan–Lam coupling methodology and found that these compounds showed varying degrees of antibacterial activity, with some derivatives exhibiting high effectiveness (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).
Synthesis and Transformation
Lamberth et al. (2014) discussed the use of 2,2,3-Tribromopropanal in the synthesis of 3-bromoquinolin-6-ols. This process involves the transformation of diversely substituted anilines into 3-bromoquinolines, which are then further converted into 3-bromoquinolin-6-ols. These compounds can carry additional substituents at various positions, indicating their potential for diverse chemical modifications (Lamberth, Kessabi, Beaudegnies, Quaranta, Trah, Berthon, Cederbaum, Vettiger, & Prasanna, 2014).
Antiangiogenic Effects
Mabeta et al. (2009) evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones. The study found that these compounds inhibited endothelial cell proliferation and reduced neovessel growth in an assay of angiogenesis, suggesting their potential application in antiangiogenic therapies (Mabeta, Auer, & Mphahlele, 2009).
Synthesis of Functionalized Quinolines
Dumouchel et al. (2003) described the conversion of 2-, 3-, and 4-bromoquinolines into lithium tri(quinolyl)magnesates, which were then used to synthesize functionalized quinolines. This process involved treatment with organomagnesium derivatives and quenching by various electrophiles, showcasing a method to create diverse quinoline derivatives (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).
Structural Studies and Reactivity
Research by Mphahlele et al. (2002) focused on the structural studies of 2-aryl-3-bromoquinolin-4(1H)-ones using various spectroscopic and computational techniques. The study provides insights into the molecular structure and reactivity of these compounds, essential for their application in different fields of chemistry (Mphahlele, Fernandes, El‐Nahas, Ottosson, Ndlovu, Sithole, Dladla, & Waal, 2002).
Future Directions
While specific future directions for “4-Bromoquinolin-3-ol” are not mentioned, quinoline derivatives have been the focus of recent research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Quinoline derivatives, to which 4-bromoquinolin-3-ol belongs, have been reported to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, but the downstream effects of these interactions vary widely and are dependent on the specific derivative and target .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties may impact the bioavailability of the compound.
Result of Action
As a quinoline derivative, it is likely to have a range of potential effects depending on its specific targets and mode of action .
properties
IUPAC Name |
4-bromoquinolin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEMWAKSVKPWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480222 | |
Record name | 4-bromoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinolin-3-ol | |
CAS RN |
32435-61-3 | |
Record name | 4-Bromo-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32435-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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